1-雄甾酮

描述

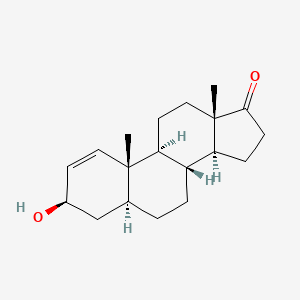

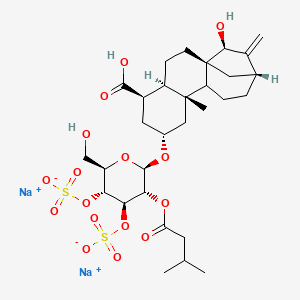

1-Androsterone, also known as 1-andro, 1-dehydroepiandrosterone, 1-DHEA, δ1-epiandrosterone, or 5α-androst-1-en-3β-ol-17-one, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes .

Synthesis Analysis

1-Androsterone is a potent androgenic and anabolic steroid after oral and subcutaneous administration. It shows no selective AR modulator characteristics and might exhibit liver toxicity, especially after oral administration .Molecular Structure Analysis

The molecular formula of 1-Androsterone is C19H28O2 .Chemical Reactions Analysis

1-Androsterone is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes .科学研究应用

法尼醇 X 受体 (FXR) 的激活: 雄甾酮是 FXR 的配体,FXR 是一种核激素受体。研究表明,雄甾酮可诱导去势雄性小鼠和 AML-12 小鼠肝细胞中 FXR 靶基因小异二聚体伴侣 (SHP) 的表达。这表明雄甾酮具有药理调节 FXR 的潜力 (王等,2006).

在补充剂和尿液代谢中的鉴定: 雄甾酮已在作为肌肉质量增强剂销售的被查获补充剂中被发现。该研究报告了雄甾酮及其主要代谢物的尿液排泄情况,提供了对人类中雄甾酮代谢的见解 (帕尔等,2011).

气相结构研究: 已使用旋转光谱研究了气相中雄甾酮的结构,有助于更好地了解类固醇激素的分子结构 (卡利比等,2022).

微生物生物转化: 一项研究探索了使用丝状真菌对反式雄甾酮的微生物生物转化,通过选择性羟基化和氧化产生各种代谢物。这表明在开发新的类固醇药物方面具有潜在的应用 (阿蒂夫等,2014).

对卵巢雄激素产生的影响: 研究表明,转化生长因子-β1 抑制卵巢雄激素产生,影响雄甾酮的积累。这突出了雄甾酮在卵巢功能中的作用及其在生殖生物学中的潜在用途 (埃尔南德斯等,1990).

对大鼠生理的影响: 已证明雄甾酮会影响大鼠的生理机能,包括影响睾丸、乳腺和子宫。这项早期研究提供了对雄甾酮和相关化合物生理作用的见解 (纳尔逊和加拉格尔,1936).

癫痫模型中的癫痫发作抑制: 已评估雄甾酮对小鼠癫痫模型中癫痫易感性的影响,表明其在大脑中作为内源性神经保护类固醇的潜力 (金等,2009).

安全和危害

未来方向

Prohormones have been a staple in the fitness and bodybuilding community since 1996. Over the years, these compounds have undergone significant transformations, especially in light of the regulatory landscape introduced in 2004. The laws implemented then were designed to ensure prohormones’ safety, efficacy, and legality. This marked a turning point, leading to a new generation of prohormones that aim to deliver results with fewer associated risks and side effects .

Relevant Papers

- “Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health” by Jorge Granados, Trevor L. Gillum, Kevin M. Christmas, and Matthew R. Kuennen .

- “Endocrine Characterization of the Designer Steroid Methyl-1-Testosterone: Investigations on Tissue-Specific Anabolic-Androgenic Potency, Side Effects, and Metabolism” by Maria K. Parr, Christina Blatt, Oliver Zierau, Cornelius Hess, Michael Gütschow, Gregor Fusshöller, Georg Opfermann, Wilhelm Schänzer, Patrick Diel .

- "1-Androsterone Usage, Dosage, Benefits, Side Effects and Other Relevant" .

- "The Roles of Androgens in Humans: Biology" .

属性

IUPAC Name |

(3R,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMROBVXGSLPAY-LUJOEAJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737265 | |

| Record name | 1-Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Androsterone | |

CAS RN |

23633-63-8 | |

| Record name | 1-Androsterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23633-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Androsterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023633638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Androsterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5M72D8OWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)